11-Hydroxyicosa-5,8,12,14-tetraenoic acid

Vue d'ensemble

Description

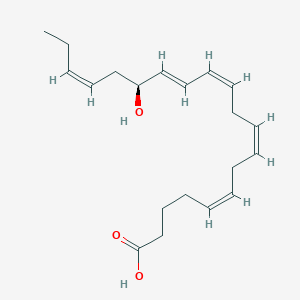

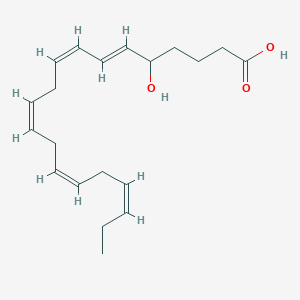

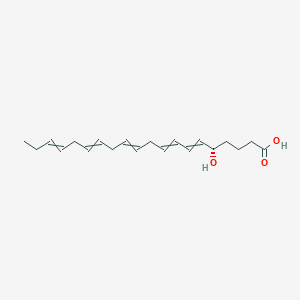

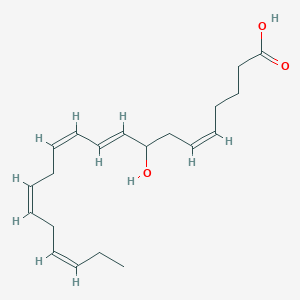

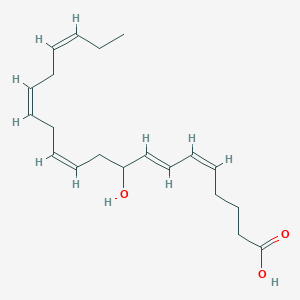

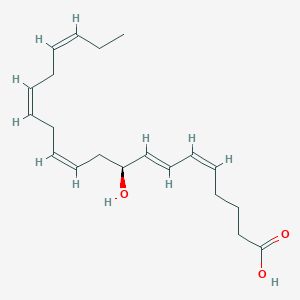

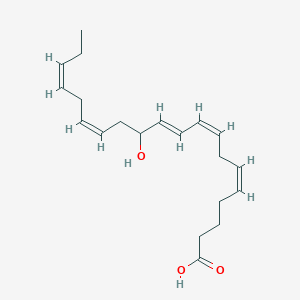

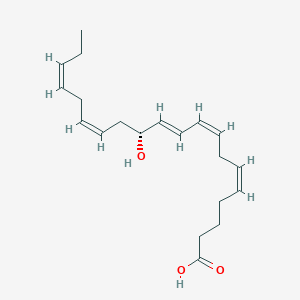

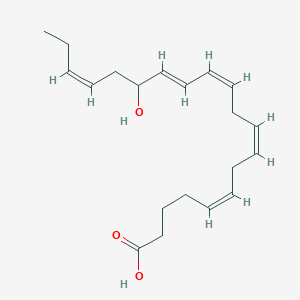

“11-Hydroxyicosa-5,8,12,14-tetraenoic acid” is a molecule that contains a total of 55 atoms; 32 Hydrogen atoms, 20 Carbon atoms, and 3 Oxygen atoms . It is a potent vasoconstrictor produced in vascular smooth muscle cells .

Molecular Structure Analysis

The molecule contains a total of 54 bonds. There are 22 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis

The molecule has a density of 0.9±0.1 g/cm³. Its boiling point is 407.5±0.0 °C at 760 mmHg. The vapour pressure is 0.0±2.0 mmHg at 25°C. The enthalpy of vaporization is 72.3±6.0 kJ/mol. The flash point is 336.3±18.0 °C. The index of refraction is 1.501 .Applications De Recherche Scientifique

Research Applications of 11-Hydroxyicosa-5,8,12,14-tetraenoic acid

Role in Prostaglandin Biosynthesis : Studies have investigated its role in the synthesis of prostaglandins. It was found that 11-Hydroperoxy-eicosa-5,8,12,14-tetraenoic acid does not significantly contribute to the conversion of arachidonic acid into prostaglandin, indicating its limited role in this pathway (Porter et al., 1980).

Formation of Hydroxyepoxides : Research has demonstrated the formation of hydroxy epoxides from arachidonic acid, suggesting a pathway for the biosynthesis of these compounds, which are important in cellular signaling (Pace-Asciak, 1984).

Lipoxygenase Activity in Marine Organisms : Investigations into the lipoxygenase activity in sea urchin eggs identified compounds related to 11-Hydroxyicosa-5,8,12,14-tetraenoic acid, suggesting its significance in marine biology (Hawkins & Brash, 1987).

Involvement in Cytochrome P450 Pathways : Studies have shown its oxidation by cytochrome P450 to form hydroxy and epoxy fatty acids, indicating its role in the metabolism of polyunsaturated fatty acids (Oliw et al., 1996).

Chemotactic Activity in Human Neutrophils : Research on leukotriene B and its derivatives, which are related to 11-Hydroxyicosa-5,8,12,14-tetraenoic acid, has shown their potent chemotactic activity in human neutrophils, emphasizing its importance in immunology (Goetzl & Pickett, 1981).

Metabolism in Nervous Tissue : An 8-Lipoxygenase pathway involving the conversion of arachidonic acid to related compounds has been identified in the nervous tissue of marine molluscs, suggesting a potential role in neuronal signaling (Steel et al., 1997).

Role in Platelet Function : Its effects on intracellular calcium release in human neutrophils have been studied, indicating its possible role in platelet function and inflammatory processes (Reynaud & Pace-Asciak, 1997).

Propriétés

IUPAC Name |

11-hydroxyicosa-5,8,12,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZRCCHPLVMMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

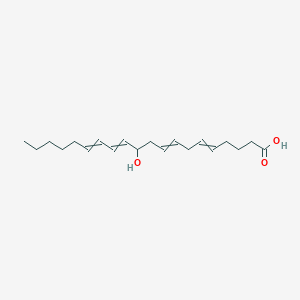

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868247 | |

| Record name | 11-Hydroxyicosa-5,8,12,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Hydroxyicosa-5,8,12,14-tetraenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)